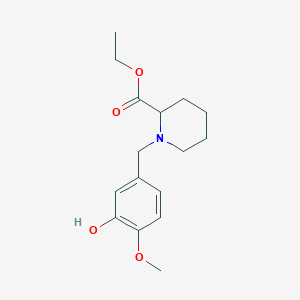![molecular formula C17H27NO B5233018 1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine](/img/structure/B5233018.png)
1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine, also known as DMPP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in pharmacology and medicine. DMPP belongs to the class of pyrrolidine derivatives and is structurally similar to other compounds such as nicotine and anandamide.
Wirkmechanismus
1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine acts as an agonist for the alpha7 nAChR, which leads to the activation of downstream signaling pathways. This activation results in the release of neurotransmitters such as dopamine and acetylcholine, which play a crucial role in various physiological processes.
Biochemical and Physiological Effects
1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine has been shown to have various biochemical and physiological effects. Studies have demonstrated that 1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine can improve cognitive function and memory in animal models. Additionally, 1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine is its high selectivity for the alpha7 nAChR, which allows for more precise targeting of this receptor. However, one limitation of 1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine is its relatively short half-life, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on 1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine. One area of interest is the development of more potent and selective ligands for the alpha7 nAChR. Additionally, further studies are needed to fully understand the mechanisms underlying the effects of 1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine on cognitive function and inflammation. Finally, there is potential for the development of 1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine-based therapeutics for the treatment of various diseases, including Alzheimer's disease and chronic pain.
Conclusion
In conclusion, 1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine is a promising compound with potential applications in pharmacology and medicine. Its high selectivity for the alpha7 nAChR and its various biochemical and physiological effects make it an attractive candidate for further research. However, more studies are needed to fully understand the mechanisms underlying its effects and to develop more potent and effective 1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine-based therapeutics.
Synthesemethoden
The synthesis of 1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine involves the reaction of 3,5-dimethylphenol with 1-bromo-5-chloropentane, followed by the addition of pyrrolidine and sodium hydride. The resulting compound is then purified through column chromatography to obtain pure 1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine.
Wissenschaftliche Forschungsanwendungen
1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine has been extensively studied for its potential applications in pharmacology and medicine. One of the most promising areas of research is the use of 1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine as a ligand for the alpha7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological processes such as learning, memory, and inflammation.
Eigenschaften
IUPAC Name |
1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-15-12-16(2)14-17(13-15)19-11-7-3-4-8-18-9-5-6-10-18/h12-14H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOURYEXBVLUAHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCCCN2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(3,5-Dimethylphenoxy)pentyl]pyrrolidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-furylmethyl)-5,7-dimethyl-3-(3-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5232943.png)
![1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-fluorophenyl)piperazine](/img/structure/B5232946.png)
![ethyl 3-[(3,4-difluorophenyl)amino]-2-nitroacrylate](/img/structure/B5232954.png)
![1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene](/img/structure/B5232958.png)
![ethyl 4-(2-chlorobenzyl)-1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4-piperidinecarboxylate](/img/structure/B5232974.png)


![ethyl (5-{3-bromo-4-[(4-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5233003.png)
![methyl 2-{5-[2-(4-bromophenyl)-2-cyanovinyl]-2-furyl}benzoate](/img/structure/B5233011.png)
![3-allyl-5-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5233019.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine](/img/structure/B5233032.png)
![3-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}-1H-indole](/img/structure/B5233035.png)
![N-(2,3-dimethylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5233036.png)